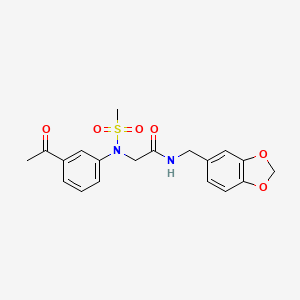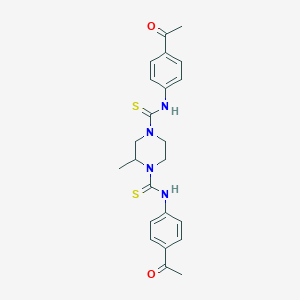![molecular formula C23H20N2O2S B4199030 2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4199030.png)
2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
描述
2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as BMB-BA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease development and progression. In cancer cells, this compound inhibits the EGFR and MAPK signaling pathways, which are involved in cell proliferation, survival, and invasion. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) signaling pathway. In neuronal cells, this compound reduces oxidative stress-induced damage and Aβ peptide production by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis, inhibits cell proliferation and invasion, and reduces tumor growth. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neuronal cells, this compound reduces oxidative stress-induced damage and Aβ peptide production, and protects against neurodegeneration.
实验室实验的优点和局限性
One of the advantages of 2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its diverse biological activities, which make it a potential candidate for the development of novel therapeutics for various diseases. Another advantage is its relatively low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for 2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide research. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
科学研究应用
2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) signaling pathway, which are involved in the development and progression of cancer cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have potential as an anti-inflammatory agent.
In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress-induced damage and reduce the production of amyloid-beta (Aβ) peptides, which are involved in the development of Alzheimer's disease. This suggests that this compound may have potential as a neuroprotective agent.
属性
IUPAC Name |
2-benzylsulfanyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-16-7-12-21-20(13-16)25-23(27-21)18-8-10-19(11-9-18)24-22(26)15-28-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBYDGIVSVYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4198959.png)
![2-({[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4198992.png)
![2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide](/img/structure/B4198997.png)
![2-{5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4199001.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4199009.png)
![4-tert-butyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4199015.png)


![2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4199042.png)
![(2-furylmethyl){5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4199050.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4199064.png)
![N-(4-bromophenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B4199067.png)